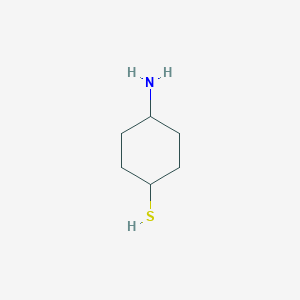
4-Aminocyclohexane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminocyclohexane-1-thiol is an organic compound characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexane-1-thiol can be achieved through several methods. One common approach involves the reduction of 4-aminocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a thiol source like hydrogen sulfide (H2S). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
For industrial-scale production, the process may involve the catalytic hydrogenation of 4-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2). This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Aminocyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Thioethers or other sulfur-containing compounds.
科学研究应用
4-Aminocyclohexane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form disulfide bonds.
Medicine: Investigated for its potential as a radioprotective agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Aminocyclohexane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property is crucial in biological systems where thiol-disulfide exchange reactions play a role in maintaining redox homeostasis and regulating enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
4-Aminocyclohexanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
4-Aminocyclohexanone: Contains a ketone group (C=O) instead of a thiol group.
Cyclohexanethiol: Lacks the amino group, only contains the thiol group.
Uniqueness
4-Aminocyclohexane-1-thiol is unique due to the presence of both amino and thiol groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-aminocyclohexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUUQAOKSXRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














